1,3-Diphenyl-9h-fluoren-9-one
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Overview
Description
1,3-Diphenyl-9H-fluoren-9-one is an organic compound with the chemical formula C25H16O. It is a derivative of fluorenone, characterized by the presence of two phenyl groups attached to the fluorene core. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses pre-dried glassware and purified toluene as the solvent. The reaction is carried out under a carbon monoxide atmosphere with a balloon fitted on a Schlenk tube .
Another method involves the reduction of ketones using sodium borohydride. In this process, 9H-fluoren-9-one is reduced to 9H-fluoren-9-ol using sodium borohydride in methanol solution at 0°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction of this compound can yield fluoren-9-ol.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-9-ol.
Substitution: Halogenated fluorenone derivatives.
Scientific Research Applications
1,3-Diphenyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-9H-fluoren-9-one involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, facilitating various redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-Diphenyl-9H-fluoren-9-one can be compared with other fluorenone derivatives:
Fluorenone: The parent compound, known for its bright yellow color and use in organic synthesis.
1,8-Diazafluoren-9-one: Used for fingerprint detection and has antimicrobial properties.
Fluorenol: The reduced form of fluorenone, used in various chemical reactions.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
59707-10-7 |
---|---|
Molecular Formula |
C25H16O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-diphenylfluoren-9-one |
InChI |
InChI=1S/C25H16O/c26-25-21-14-8-7-13-20(21)23-16-19(17-9-3-1-4-10-17)15-22(24(23)25)18-11-5-2-6-12-18/h1-16H |
InChI Key |
DRJHCECUISHQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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